Triptonoditerpenic acid

Description

Context within Diterpenoid Natural Products Research

Triptonoditerpenic acid belongs to the diterpenoid class of natural products. evitachem.com Diterpenoids are a large and structurally diverse group of chemical compounds composed of four isoprene (B109036) units, giving them a 20-carbon skeleton. nih.govresearchgate.net These compounds are secondary metabolites found in a wide variety of organisms, including plants, fungi, and marine life. nih.gov The intricate structures and varied biological activities of diterpenoids have made them a significant focus of natural products research. nih.govnih.gov

Diterpenoids are classified based on their carbon skeletons, which can be acyclic, monocyclic, bicyclic, tricyclic, tetracyclic, or macrocyclic. researchgate.net This structural diversity leads to a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. evitachem.comnih.gov this compound, as a member of this class, is studied for its unique chemical structure and potential therapeutic applications.

Occurrence and Isolation from Tripterygium wilfordii and Tripterygium hypoglaucum in Research

This compound is primarily isolated from plants of the Tripterygium genus, specifically Tripterygium wilfordii Hook. F. (also known as Thunder God Vine) and Tripterygium hypoglaucum. nih.govnih.gov These plants have a history of use in traditional Chinese medicine for treating autoimmune and inflammatory diseases. nih.govnih.govfrontiersin.org

The isolation of this compound and other bioactive compounds from these plants typically involves extraction from the root. nih.gov A common laboratory method includes reflux extraction with ethanol, followed by partitioning with different solvents like chloroform. mdpi.com Further purification is then achieved through various chromatographic techniques. researchgate.net Research has shown that while both T. wilfordii and T. hypoglaucum contain this compound, the concentrations of this and other bioactive compounds can differ significantly between the two species. nih.gov

| Compound | Plant Source(s) | Reported Activities |

|---|---|---|

| This compound | Tripterygium wilfordii, Tripterygium hypoglaucum | Anti-inflammatory, Immunosuppressive, Anti-tumor |

| Triptolide (B1683669) | Tripterygium wilfordii, Tripterygium hypoglaucum | Anti-inflammatory, Immunosuppressive, Anti-tumor |

| Celastrol | Tripterygium wilfordii, Tripterygium hypoglaucum | Anti-inflammatory, Immunosuppressive, Anti-obesity |

Significance in Modern Phytochemical and Pharmacological Research

This compound is a compound of significant interest in modern phytochemical and pharmacological research due to its diverse biological activities. portlandpress.comnih.govresearchgate.net Network pharmacology studies have identified it as one of the active components in Tripterygium wilfordii responsible for its therapeutic effects. portlandpress.comnih.gov

Research has highlighted the anti-inflammatory and immunosuppressive properties of this compound. nih.govresearchgate.netwindows.net These effects are thought to be key to the traditional use of Tripterygium extracts in treating autoimmune disorders like rheumatoid arthritis. nih.govnih.gov Furthermore, preliminary studies have suggested potential anticancer properties, with research indicating it may inhibit the proliferation of cancer cells and induce apoptosis. researchgate.net The exploration of its molecular mechanisms continues to be an active area of investigation. portlandpress.comresearchgate.net

| Pharmacological Activity | Key Research Findings | Potential Therapeutic Application |

|---|---|---|

| Anti-inflammatory | Inhibits the production of pro-inflammatory mediators. researchgate.net | Autoimmune and inflammatory diseases. nih.govnih.gov |

| Immunosuppressive | Contributes to the overall immunosuppressive effects of Tripterygium extracts. nih.govwindows.net | Autoimmune disorders, organ transplantation. nih.gov |

| Anti-tumor | Inhibits proliferation and induces apoptosis in certain cancer cell lines. researchgate.net | Oncology. researchgate.net |

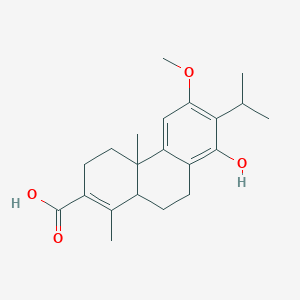

Structure

2D Structure

3D Structure

Properties

CAS No. |

139953-20-1 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C21H28O4/c1-11(2)18-17(25-5)10-16-14(19(18)22)6-7-15-12(3)13(20(23)24)8-9-21(15,16)4/h10-11,15,22H,6-9H2,1-5H3,(H,23,24) |

InChI Key |

GEFDLNPXEXVTCP-UHFFFAOYSA-N |

SMILES |

CC1=C(CCC2(C1CCC3=C(C(=C(C=C32)OC)C(C)C)O)C)C(=O)O |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C(C(=C(C=C32)OC)C(C)C)O)C)C(=O)O |

Synonyms |

triptonoditerpenic acid |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization

Refined Chromatographic Techniques for Compound Enrichment and Purity Assessment

Chromatographic methods are fundamental to the separation of triptonoditerpenic acid from complex mixtures derived from natural sources. longdom.org Advancements in these techniques have significantly improved the efficiency of enrichment and the accuracy of purity assessment.

Column chromatography serves as a primary and indispensable technique for the initial purification and isolation of compounds from mixtures. longdom.org Its versatility allows for the separation of a broad range of chemical entities, including organic compounds and natural products. longdom.orglongdom.org The principle of column chromatography relies on the differential partitioning of components between a stationary phase, typically silica (B1680970) gel or alumina, and a mobile phase. longdom.org The effectiveness of the separation is influenced by several factors, including the particle size and packing of the stationary phase, the flow rate of the mobile phase, and the specific interactions between the analytes and the stationary phase. longdom.org

Recent advancements in column technology, such as the development of stationary phases with customized morphologies through techniques like 3D printing, offer enhanced separation efficiency and reproducibility. chromatographyonline.com These innovations can lead to improved resolution and higher purity of isolated compounds like this compound. longdom.orgchromatographyonline.com For preparative purposes, where larger quantities of a compound are needed, column chromatography is the method of choice. longdom.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique essential for the final purification and purity assessment of this compound. moravek.com It offers high resolution and sensitivity, making it ideal for separating complex mixtures and quantifying individual components. moravek.comthieme-connect.com

In the analysis of organic acids like this compound, reversed-phase HPLC is a commonly employed method. shimadzu.co.kr This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. pharmtech.comsigmaaldrich.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. shimadzu.co.kr For acidic compounds, adjusting the pH of the mobile phase can suppress ionization and improve peak shape and retention. pharmtech.com

Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used for complex samples containing compounds with a wide range of polarities. pharmtech.com This approach ensures good resolution of all components in a reasonable analysis time. pharmtech.com The purity of the isolated this compound can be assessed by analyzing the resulting chromatogram for the presence of any impurity peaks. moravek.comtorontech.com Peak purity analysis, often performed using a photodiode array (PDA) detector, can further confirm the homogeneity of the chromatographic peak. sepscience.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Spectroscopic Approaches for Comprehensive Structural Elucidation in Research Contexts

Once a pure sample of this compound is obtained, a combination of spectroscopic methods is employed to determine its precise chemical structure, including its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds. magritek.com For a complex molecule like this compound, one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques are essential for assigning the chemical shifts of all protons and carbons and for determining the connectivity between atoms. nih.gov

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about proton-proton couplings and short- and long-range proton-carbon correlations, respectively. nih.govlongdom.org This information is crucial for assembling the carbon skeleton and placing the functional groups.

Furthermore, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are vital for determining the relative stereochemistry of the molecule. longdom.org By identifying protons that are close in space, the spatial arrangement of atoms and substituents can be deduced. longdom.org The analysis of coupling constants in ¹H NMR spectra can also provide valuable insights into the stereochemical relationships between adjacent protons. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Triterpenoid (B12794562) Skeleton Similar to this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 39.6 | 1.42 (m), 1.65 (m) |

| 2 | 34.2 | 1.52 (m) |

| 3 | 218.3 | - |

| 4 | 47.4 | - |

| 5 | 54.9 | 0.70 (d, J=9.5) |

| 6 | 19.7 | 1.38 (m) |

| 7 | 33.5 | 1.44 (m) |

| 8 | 40.9 | - |

| 9 | 49.7 | 1.35 (m) |

| 10 | 36.9 | - |

| 11 | 21.4 | 1.52 (m) |

| 12 | 25.2 | 1.44 (m) |

| 13 | 37.4 | 2.23 (m) |

| 14 | 42.8 | - |

| 15 | 27.0 | 1.34 (m) |

| 16 | 29.3 | 1.38 (m) |

| 17 | 47.8 | - |

| 18 | 48.7 | 1.06 (s) |

| 19 | 47.8 | 1.38 (s) |

| 20 | 150.4 | - |

| 21 | 29.6 | 1.38 (m) |

| 22 | 34.0 | 2.42 (m) |

| 23 | 26.6 | 1.08 (s) |

| 24 | 21.1 | 1.03 (s) |

| 25 | 15.8 | 0.93 (s) |

| 26 | 16.0 | 1.07 (s) |

| 27 | 14.7 | 1.00 (s) |

| 28 | 60.5 | 3.36 (d, J=11.0), 3.81 (d, J=11.0) |

| 29 | 109.8 | 4.59 (s), 4.69 (s) |

| 30 | 19.1 | 1.70 (s) |

Note: This is a representative table based on known triterpenoid data and may not be the exact values for this compound. awi.de

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. measurlabs.comutmb.edu Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). chromatographyonline.com

In addition to providing the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. researchgate.netresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, valuable structural information can be obtained, which helps to confirm the proposed structure. nih.gov This fragmentation data can reveal the presence of specific functional groups and substructures within the molecule. nih.gov

While NMR and MS can elucidate the relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical spectroscopic methods. researchgate.netmdpi.com These techniques measure the differential interaction of the molecule with left and right circularly polarized light. daveadamslab.comlibretexts.org

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two powerful chiroptical techniques. mdpi.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible region, providing information about the stereochemistry of chromophores within the molecule. nih.govunito.it VCD, on the other hand, measures the differential absorption in the infrared region, providing stereochemical information about the entire molecule. mdpi.com

The experimental ECD or VCD spectrum of this compound is compared with the theoretically calculated spectrum for a specific enantiomer. nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netnih.gov

Biosynthetic Pathways and Enzymatic Machinery

Genetic and Metabolic Engineering Strategies for Enhanced Production in Research Platforms

Gene Mining and Pathway Reconstruction

The journey to uncovering the biosynthetic pathway of triptonoditerpenic acid and related compounds in Tripterygium wilfordii has been significantly advanced by genome mining and the integration of transcriptomic and metabolomic data. nih.govnih.gov This approach has allowed for the identification of a suite of candidate genes encoding the enzymatic machinery responsible for the synthesis of the abietane-type diterpenoid core structure and its subsequent modifications.

The biosynthesis commences with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways. nih.gov Several key enzyme-encoding genes involved in the early steps of the pathway have been identified in T. wilfordii, including geranylgeranyl diphosphate synthases (GGPPS), with TwGGPPS1 and TwGGPPS4 showing a correlation with triptolide (B1683669) synthesis. chalmers.se

The formation of the characteristic tricyclic abietane (B96969) skeleton is a critical step. It has been demonstrated that the diterpene synthases TwTPS9 and TwTPS27 are instrumental in this process. nih.govresearchgate.net These enzymes catalyze the conversion of GGPP to miltiradiene (B1257523), a key intermediate in the biosynthesis of triptolide and, by extension, this compound. nih.govresearchgate.net

Subsequent modifications of the miltiradiene scaffold are carried out by a series of cytochrome P450 monooxygenases (CYPs), which are responsible for the oxidative functionalization that leads to the formation of this compound and ultimately triptolide. Through a combination of genomic, transcriptomic, and metabolomic analyses, several CYP families have been implicated in this process. nih.gov Notably, CYP728B70 has been identified as a key enzyme that catalyzes the oxidation of a methyl group to a carboxylic acid moiety on dehydroabietic acid, a plausible intermediate in the pathway leading to this compound. nih.govnih.govresearchgate.net Further research has highlighted the role of tandemly duplicated CYP82D subfamily members, specifically CYP82D274 and CYP82D263, in the 14-hydroxylation steps of triptolide biosynthesis. nih.gov Additionally, CYPs from the CYP71BE subfamily are involved in the characteristic methyl shift and epoxidations that are hallmarks of triptolide and its precursors. researchgate.net

The following table summarizes the key genes from Tripterygium wilfordii that have been identified and functionally characterized in the biosynthesis of triptolide and its precursors, including this compound.

| Gene | Enzyme Family | Proposed Function in Triptolide/Triptonoditerpenic Acid Biosynthesis |

| TwGGPPS1 | Geranylgeranyl Diphosphate Synthase | Synthesis of the diterpene precursor, geranylgeranyl diphosphate (GGPP). chalmers.se |

| TwGGPPS4 | Geranylgeranyl Diphosphate Synthase | Synthesis of the diterpene precursor, geranylgeranyl diphosphate (GGPP). chalmers.se |

| TwTPS9 | Diterpene Synthase | Conversion of GGPP to miltiradiene, a key intermediate. nih.govresearchgate.net |

| TwTPS27 | Diterpene Synthase | Works in conjunction with TwTPS9 for the formation of miltiradiene. nih.govresearchgate.net |

| CYP728B70 | Cytochrome P450 | Catalyzes the oxidation of a methyl group to a carboxylic acid on a dehydroabietic acid-like intermediate. nih.govnih.govresearchgate.net |

| CYP82D274 | Cytochrome P450 | Involved in the 14-hydroxylation of intermediates in the pathway. nih.gov |

| CYP82D263 | Cytochrome P450 | Also participates in the 14-hydroxylation steps. nih.gov |

| CYP71BE subfamily | Cytochrome P450 | Catalyze the 18(4→3) methyl shift and subsequent epoxidations. researchgate.net |

Heterologous Expression Systems for Biosynthesis

The low abundance of triptolide and its precursors in the native plant has driven the development of heterologous expression systems to produce these valuable compounds. The reconstruction of the this compound and triptolide biosynthetic pathways in microbial and plant-based chassis offers a promising alternative for sustainable production.

Saccharomyces cerevisiae (yeast) has been a workhorse for the heterologous production of terpenoids. researchgate.netnih.govsciepublish.com Researchers have successfully engineered yeast to produce precursors of triptolide. nih.gov This typically involves the introduction of the key biosynthetic genes from T. wilfordii, such as those encoding the diterpene synthases and the modifying cytochrome P450s, into the yeast genome or on plasmids. researchgate.net The co-expression of these enzymes, often along with a cytochrome P450 reductase (CPR) to facilitate electron transfer, allows for the stepwise conversion of endogenous precursors to the desired diterpenoid intermediates. nih.gov

Another successful heterologous host has been Nicotiana benthamiana, a plant species widely used for transient expression studies. researchgate.net The agroinfiltration-mediated transient expression of the T. wilfordii biosynthetic genes in N. benthamiana leaves has enabled the production of triptonide (B1683670), a compound closely related to triptolide. researchgate.netresearchgate.net This system allows for rapid testing of gene function and pathway reconstruction. For example, the co-expression of the minimal set of four CYPs from T. wilfordii in N. benthamiana was sufficient to produce triptonide from a miltiradiene precursor. researchgate.net Furthermore, the co-expression of a specific T. wilfordii cytochrome b5 (Twcytb5-A) was shown to significantly enhance triptonide production in S. cerevisiae, demonstrating the potential for optimizing yields through the inclusion of accessory proteins. researchgate.net

The following table provides an overview of the heterologous expression systems that have been utilized for the production of triptolide-related compounds, which are indicative of the systems applicable for this compound biosynthesis.

| Heterologous Host | Expression System | Target Compound(s) | Key Genes Expressed | Reference(s) |

| Saccharomyces cerevisiae | Plasmid-based expression | Triptonide and precursors | TwTPS9, TwTPS27, CYP71BE subfamily CYPs, CYP82D subfamily CYPs, Twcytb5-A | nih.govresearchgate.net |

| Nicotiana benthamiana | Agroinfiltration (transient) | Triptonide and intermediates | TwTPS9, TwTPS27, CYP71BE subfamily CYPs, CYP82D subfamily CYPs | researchgate.netresearchgate.net |

Synthetic Methodologies and Chemical Derivatization for Research Applications

The complex structure and notable biological profile of triptonoditerpenic acid have made it a compelling target for chemical synthesis and derivatization. These research endeavors aim to not only construct the molecule and its analogues from basic building blocks but also to modify its structure to produce derivatives with enhanced characteristics for scientific investigation and potential therapeutic use.

Pharmacological Research and Molecular Mechanisms of Action

Anti-proliferative and Apoptosis-Inducing Mechanisms in Research Models.researchgate.netdntb.gov.ua

Triptonoditerpenic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a form of programmed cell death. researchgate.netdntb.gov.ua The underlying mechanisms involve the regulation of the cell cycle, modulation of apoptotic signaling, and impacts on crucial tumor suppressor genes and oncogenic pathways.

Regulation of Cell Cycle Progression Pathways

This compound has been observed to interfere with the normal progression of the cell cycle, a critical process for cell growth and division. researchgate.net The cell cycle is tightly regulated by a series of proteins, including cyclin-dependent kinases (CDKs) and cyclins. nih.gov Dysregulation of these proteins can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov

Research indicates that some compounds can induce cell cycle arrest, particularly at the G1 phase. ioz.ac.cnnih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, effectively halting their proliferation. The mechanism often involves the modulation of key regulatory proteins. For instance, the degradation of Cyclin D1, a crucial G1 cyclin, can lead to G1 arrest. ioz.ac.cnnih.gov This degradation can be mediated through the proteasome pathway and may involve the activation of kinases like GSK3β. ioz.ac.cn Furthermore, the inhibition of CDKs, such as CDK2 and CDK4, can also contribute to cell cycle arrest. nih.govnih.govnih.gov

| Target Protein | Effect of this compound (or related compounds) | Consequence | Reference |

|---|---|---|---|

| Cyclin D1 | Downregulation/Degradation | G1 Phase Arrest | ioz.ac.cntandfonline.com |

| CDK2 | Inhibition | G1/S Transition Block | nih.gov |

| CDK4 | Inhibition | G1 Phase Arrest | nih.govnih.gov |

Modulatory Effects on Apoptotic Signaling Cascades (e.g., Bcl-2, Bax).nih.gov

This compound has demonstrated the ability to modulate key proteins in the apoptotic signaling cascade, thereby promoting cancer cell death. researchgate.net Apoptosis is a genetically programmed process of cell elimination that is essential for normal tissue development and homeostasis. wikipedia.org A key regulatory point in this process is the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov

Studies have shown that this compound can influence this balance by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. researchgate.netdp.tech This shift in the Bcl-2/Bax ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway. The activation of this pathway culminates in the activation of caspases, a family of proteases that execute the final stages of apoptosis. wikipedia.org

| Apoptotic Regulator | Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| Bcl-2 | Downregulation | Promotes Apoptosis | researchgate.netdp.tech |

| Bax | Upregulation | Promotes Apoptosis | dp.tech |

Impact on Tumor Suppressor Genes and Oncogenic Pathways (e.g., PTEN, TP53).researchgate.netnih.gov

This compound has been implicated in the modulation of critical tumor suppressor genes and oncogenic pathways. researchgate.netnih.gov The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a crucial negative regulator of the PI3K/AKT signaling pathway, which is frequently overactive in many cancers, promoting cell survival and proliferation. medlineplus.govfrontiersin.org Loss or mutation of PTEN leads to uncontrolled cell growth. medlineplus.govgenecards.org Research has shown that compounds like celastrol, also found in Tripterygium wilfordii, can promote the expression of PTEN, thereby inhibiting cancer cell proliferation. tandfonline.comnih.gov This suggests a potential mechanism for this compound's anti-cancer effects.

Another critical tumor suppressor is TP53, which plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. nih.govtandfonline.commdpi.com Mutations in TP53 are common in human cancers. nih.govmdpi.com Some studies suggest that certain compounds can influence the p53 signaling pathway, contributing to their anti-tumor activities. tandfonline.comportlandpress.com

Oncogenic pathways, such as the PI3K/AKT and Wnt/β-catenin pathways, are often dysregulated in cancer, leading to increased cell growth and survival. mdpi.comnih.gov Inhibition of these pathways is a key strategy in cancer therapy. nih.gov The ability of compounds to block these oncogenic pathways underscores their therapeutic potential. nih.govfrontiersin.org

Immunomodulatory and Anti-inflammatory Mechanisms.researchgate.netnih.govdp.techcore.ac.ukresearchgate.netwindows.net

This compound exhibits immunomodulatory and anti-inflammatory properties, influencing the function of immune cells and the production of inflammatory mediators. researchgate.netcore.ac.ukresearchgate.net

Modulation of Immune Cell Function and Activation.nih.gov

This compound has been shown to modulate the function and activation of various immune cells, including T-cells and macrophages. core.ac.ukkqjbfz.com T-cells are crucial components of the adaptive immune system, and their activation is a key step in initiating an immune response. nih.gov Macrophages are versatile cells of the innate immune system that can adopt different activation states, or polarizations, to perform various functions, from pro-inflammatory to anti-inflammatory and tissue repair roles. nih.govnih.govfrontiersin.org

Research suggests that compounds like triptolide (B1683669), a related diterpenoid, can inhibit T-cell activation and the expression of interleukin-2 (B1167480) (IL-2). nih.gov Furthermore, some studies indicate that this compound can influence macrophage activation. core.ac.uk The modulation of macrophage polarization is an important mechanism for controlling inflammation. frontiersin.org

Influence on Inflammatory Cytokine Production and Release (e.g., TNF-α, IL-6).dp.technih.gov

This compound has been found to influence the production and release of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). dp.techcreative-diagnostics.com These cytokines play a central role in mediating inflammatory responses. nih.govwikipedia.org

TNF-α is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. nih.gov IL-6 is a pleiotropic cytokine with both pro-inflammatory and anti-inflammatory properties, and its dysregulation is associated with various inflammatory conditions. nih.govwikipedia.orgnih.gov Studies have shown that compounds from Tripterygium wilfordii can suppress the production of these inflammatory cytokines. dp.technih.gov For instance, triptolide has been shown to inhibit the production of TNF-α and IL-6 in activated macrophages. nih.gov This inhibition of pro-inflammatory cytokine production is a key mechanism underlying the anti-inflammatory effects of these compounds.

| Inflammatory Cytokine | Effect of this compound (or related compounds) | Consequence | Reference |

|---|---|---|---|

| TNF-α | Inhibition of production | Anti-inflammatory effect | nih.gov |

| IL-6 | Inhibition of production | Anti-inflammatory effect | dp.technih.gov |

Regulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

This compound has been identified as a modulator of several critical inflammatory signaling pathways. These pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), are pivotal in the inflammatory response. nih.gov

Studies have shown that extracts of Tripterygium wilfordii, containing this compound, can inhibit the activation of the NF-κB pathway. scispace.comnih.gov This pathway is a key regulator of immune and inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov The MAPK signaling pathway, which is also involved in inflammation, can be activated by various stimuli and is another target of compounds from Tripterygium wilfordii. nih.govresearchgate.net

The JAK/STAT pathway is crucial for signal transduction from extracellular signals to the nucleus, regulating gene expression related to inflammation and immunity. nih.govfrontiersin.org IL-6, a cytokine that activates the JAK/STAT pathway, is a downstream molecule of this pathway, creating a feedback loop that can enhance inflammation. researchgate.net Research indicates that the JAK/STAT pathway is activated by cytokines and plays a role in astrocyte activation and neuroinflammation. nih.gov The interplay between these pathways is complex; for instance, the JAK/STAT pathway can activate the PI3K/Akt pathway, which in turn can promote NF-κB activation. nih.gov

Specific Molecular Targets and Binding Interactions

Receptor Modulation and Downstream Signaling (e.g., PI3K/AKT Pathway)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of various cellular processes, including cell survival and growth, and has been identified as a target for natural products. nih.gov Network pharmacology studies have suggested that active components of Tripterygium wilfordii, including this compound, may exert their effects through the PI3K/Akt pathway. clinicsinoncology.com This pathway is known to be involved in the protective effects against certain diseases. windows.net The PI3K/Akt pathway can be influenced by various natural compounds and plays a significant role in the progression of several diseases. nih.govnih.gov

Enzyme Inhibition or Activation (e.g., PTGS2)

Prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), is a key enzyme that catalyzes the production of prostanoids, which are mediators of inflammation. windows.netuniprot.orgwikipedia.org this compound has been identified as a potential inhibitor of PTGS2. nih.govportlandpress.com Inhibition of PTGS2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). uniprot.orgpublisherspanel.com Network pharmacology analyses have consistently pointed to PTGS2 as a key target for the active compounds found in Tripterygium wilfordii. clinicsinoncology.comnih.gov The mechanism of action may involve the downregulation of PTGS2 expression, which in turn reduces the synthesis of prostaglandins. researchgate.netnih.gov

Protein-Protein Interaction (PPI) Network Analysis in Mechanistic Studies

Protein-protein interaction (PPI) network analysis is a valuable tool in systems biology to understand the complex interplay of proteins and to identify key molecular targets of drugs. nih.gov Such analyses have been employed to investigate the mechanisms of action of compounds from Tripterygium wilfordii, including this compound. nih.govwindows.net These studies construct networks of interactions between the drug's active components and their targets, helping to elucidate the broader biological pathways involved. scienceopen.comgithub.io By analyzing these networks, researchers can identify central "hub" proteins and key signaling pathways that are modulated by the compound. nih.govdovepress.com

Preclinical In Vitro Research Models for Mechanistic Elucidation

Cell Line-Based Assays for Cellular Response and Pathway Analysis

In vitro human cell line models are extensively used in pharmacogenomic studies to investigate the mechanisms of drug action and to predict clinical responses. nih.gov These models, including various cancer cell lines, provide a renewable resource for high-throughput screening and detailed mechanistic studies. nih.govmdpi.comepo-berlin.com

For instance, studies have utilized cell lines to demonstrate the effects of compounds from Tripterygium wilfordii on cellular processes. researchgate.net Cell-based assays allow for the direct measurement of cellular responses, such as proliferation, apoptosis, and the modulation of specific signaling pathways upon treatment with a compound. epo-berlin.com These assays are crucial for validating the targets and mechanisms identified through computational methods like network pharmacology. dovepress.com

Table 1: Key Signaling Pathways and Molecular Targets of this compound

| Category | Name | Function in Inflammation/Cell Signaling | Reference |

|---|---|---|---|

| Signaling Pathway | Nuclear Factor-kappa B (NF-κB) | Regulates immune and inflammatory responses. | nih.govscispace.comnih.gov |

| Signaling Pathway | Mitogen-Activated Protein Kinase (MAPK) | Involved in cellular responses to various stimuli, including inflammation. | nih.govresearchgate.net |

| Signaling Pathway | Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) | Transduces signals from cytokines to regulate gene expression in immunity. | nih.govfrontiersin.org |

| Signaling Pathway | Phosphatidylinositol 3-kinase (PI3K)/Akt | Regulates cell survival, growth, and proliferation. | nih.govclinicsinoncology.comwindows.net |

| Molecular Target | Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) | Key enzyme in the synthesis of pro-inflammatory prostaglandins. | windows.netuniprot.orgnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced 3D Cell Culture and Organoid Models in Mechanistic Research

The investigation of molecular mechanisms for natural compounds is rapidly evolving with the advent of three-dimensional (3D) cell culture and organoid models. researchgate.net These systems offer a significant advantage over traditional two-dimensional (2D) monolayers by more accurately recapitulating the complex cellular interactions, microenvironment, and structural architecture of native human tissues. abcam.comfrontiersin.org Organoids, which are self-organizing 3D structures grown from stem cells (either pluripotent or adult tissue-resident stem cells), can mimic the functionality and cellular composition of specific organs, providing a highly relevant platform for disease modeling and pharmacological studies. sinobiological.compromega.com.br

Models such as spheroids and organoids create gradients of oxygen, nutrients, and metabolic waste, similar to conditions in vivo, which are absent in 2D cultures. frontiersin.org This physiological relevance is crucial for understanding a compound's true efficacy and mechanism of action. promega.com.br For instance, patient-derived organoids can be used to model diseases like cancer or inflammatory bowel disease, offering a personalized approach to test drug responses. sinobiological.comnih.gov

While direct published research utilizing 3D culture or organoid models specifically to elucidate the mechanisms of this compound is not yet prominent, the potential of these technologies is substantial. Such models would be invaluable for:

Investigating Anti-inflammatory Effects: Co-culture organoid models, incorporating immune cells with epithelial cells, could precisely map the interactions and signaling pathways modulated by this compound in autoimmune conditions.

Elucidating Anti-cancer Mechanisms: Tumor organoids, or "tumoroids," derived from patient tissue can preserve the original tumor's heterogeneity and architecture. nih.gov Applying this compound to these models could reveal specific effects on cancer cell proliferation, apoptosis, and invasion within a near-native microenvironment.

Modeling Nephrotoxicity and Efficacy: Kidney organoids could be employed to study the compound's impact on glomerular and tubular cells, offering insights into its therapeutic potential for renal diseases and assessing potential off-target effects in a human-relevant system.

The transition from 2D to 3D models represents a critical step toward bridging the gap between in vitro assays and in vivo animal studies, promising more accurate predictions of a compound's clinical performance. virginia.edu

Preclinical In Vivo Research Models for Efficacy Studies (Non-Human)

Preclinical in vivo studies are essential for evaluating the therapeutic efficacy of compounds in a whole-organism context. While research specifically isolating this compound is limited, numerous studies have investigated the efficacy of extracts from Tripterygium wilfordii Hook F (TwHF), of which this compound is a known bioactive component. researchgate.netfrontiersin.org The findings from these animal models provide foundational evidence for the therapeutic potential of its constituent compounds.

Animal Models for Inflammatory and Autoimmune Disorders (e.g., Rheumatoid Arthritis, IgA Nephropathy)

Extracts and compounds from Tripterygium wilfordii have been extensively studied in animal models of rheumatoid arthritis (RA) and IgA nephropathy (IgAN), demonstrating significant anti-inflammatory and immunomodulatory effects.

In the context of Rheumatoid Arthritis , the collagen-induced arthritis (CIA) rat model is frequently used as it shares pathological features with human RA, including joint inflammation, synovitis, and cartilage destruction. nih.govnih.govnih.gov Studies using Tripterygium wilfordii glycosides (TWG), a mixture of compounds extracted from the plant, showed that treatment could effectively ameliorate arthritis in CIA rats. nih.gov Key findings included reduced paw volume and arthritis scores, alleviation of pathological joint damage, and decreased production of anti-collagen type II (CII) autoantibodies and the pro-inflammatory cytokine IL-1β. nih.gov Research on Triptolide, another major active component of TwHF, has shown it reduces the severity of arthritis in CIA rats by mitigating paw thickness and clinical arthritis scores. nih.gov Mechanistically, TwHF extracts have been shown to inhibit the proliferation of lymphocytes and synovial fibroblasts and induce their apoptosis. researchgate.netspandidos-publications.com

For IgA Nephropathy (IgAN) , a common form of primary glomerulonephritis, animal models are used to mimic the characteristic mesangial IgA deposition and resulting renal injury. frontiersin.orgfrontiersin.org In an IgAN mouse model, treatment with Tripterygium glycosides (TGT) significantly decreased the expression of phosphorylated c-Jun, a protein involved in cell proliferation, in the glomeruli. frontiersin.org While the direct effect of this compound was not isolated, network pharmacology analyses consistently identify it as a key active ingredient of TwHF for treating IgAN. frontiersin.orgtandfonline.com Experimental validation in these studies often focuses on more abundant components like Celastrol or Triptolide. For example, Celastrol was shown to reduce the proliferation of human mesangial cells and ameliorate renal injury in IgAN rat models by targeting specific signaling pathways. nih.gov

| Disease Model | Animal Model | Compound Tested | Key Efficacy Findings |

|---|---|---|---|

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) Rat | Tripterygium wilfordii Glycosides (TWG) | Reduced paw volume and arthritis score; alleviated joint pathology; decreased anti-CII autoantibodies and IL-1β. nih.gov |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) Rat | Triptolide | Mitigated paw thickness and clinical arthritis score; reduced inflammatory processes. nih.gov |

| IgA Nephropathy | Induced IgAN Mouse Model | Tripterygium Glycosides (TGT) | Decreased expression of the proliferation marker p-JUN in glomeruli. frontiersin.org |

| IgA Nephropathy | Induced IgAN Rat Model | Celastrol | Reduced proteinuria; ameliorated pathological kidney damage; decreased cell proliferation and inflammatory responses. nih.gov |

Animal Models for Oncological Research (e.g., targeting proliferation, apoptosis)

The anti-cancer potential of this compound has been suggested in in vitro studies, which showed it could inhibit proliferation and induce apoptosis in SW480 colon cancer cells. researchgate.net The translation of these findings into in vivo models is a critical step for preclinical validation. Animal models, particularly patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models, are standard tools in oncology research. nih.govherabiolabs.commdpi.com In these models, human tumor cells or tissues are implanted into immunodeficient mice to test the efficacy of anti-cancer agents. herabiolabs.commdpi.com

While specific in vivo studies focusing on isolated this compound are not widely documented, research on related compounds from Tripterygium wilfordii provides relevant insights. For instance, a study on a compound designated T-96, evaluated in a murine xenograft model using SUM-1315 breast cancer cells, demonstrated significant inhibition of tumor growth. researchgate.net The ability of compounds to target fundamental cancer hallmarks like uncontrolled proliferation and evasion of apoptosis is a key area of investigation. oncotarget.com The loss of cell cycle control is a central event in cancer, and compounds that can induce cell death (apoptosis) in cancer cells are of high therapeutic interest. oncotarget.comnih.gov

Future research using orthotopic xenograft models, where tumor cells are implanted into the corresponding organ (e.g., colon cancer cells into the mouse colon), would provide a more clinically relevant microenvironment to rigorously evaluate the anti-tumor efficacy of this compound. herabiolabs.com

| Model Type | Specific Model Example | Compound Tested | Key Efficacy Findings |

|---|---|---|---|

| Cell Line-Derived Xenograft | Murine xenograft with SUM-1315 breast cancer cells | T-96 (related compound) | Significantly inhibited tumor growth in vivo. researchgate.net |

| In Vitro Model (for context) | SW480 colon cancer cells | This compound | Inhibited cell proliferation and induced apoptosis. researchgate.net |

Animal Models for Metabolic and Renal Diseases (e.g., Diabetic Nephropathy)

The application of this compound and related compounds in metabolic and renal diseases extends beyond IgAN. Diabetic nephropathy (DN), a major microvascular complication of diabetes, is a leading cause of end-stage renal disease. biomedpharmajournal.orgmdpi.com Animal models for DN are designed to replicate key features of the human disease, such as persistent albuminuria, glomerular lesions, and a progressive decline in renal function. biomedpharmajournal.orgfrontiersin.org Common models include rodents with chemically-induced diabetes (e.g., via streptozotocin) or genetic models like the db/db mouse. mdpi.comnih.gov

Network pharmacology studies have identified this compound as a potential therapeutic agent for other renal conditions like focal segmental glomerulosclerosis (FSGS), with apoptosis being a key modulated pathway. portlandpress.com However, the subsequent in vivo validation in an FSGS rat model was performed using Triptolide, which was shown to inhibit podocyte apoptosis and alleviate kidney injury. portlandpress.com

Similarly, studies on other natural compounds in DN animal models highlight the relevant therapeutic targets. For example, the compound catalpol (B1668604) was shown to improve kidney function in DN models by significantly decreasing fasting blood glucose, serum creatinine (B1669602) (Scr), and blood urea (B33335) nitrogen (BUN) levels. frontiersin.org These studies demonstrate the utility of such models in identifying compounds that can mitigate hyperglycemia-induced renal injury. Given the established anti-inflammatory and anti-proliferative effects of compounds from Tripterygium wilfordii, investigating the specific efficacy of this compound in a validated DN animal model is a logical next step to define its therapeutic potential in this area.

| Disease Model | Animal Model | Compound Tested | Key Efficacy Findings |

|---|---|---|---|

| Focal Segmental Glomerulosclerosis (FSGS) | FSGS Rat Model | Triptolide | Inhibited podocyte apoptosis and alleviated kidney injury. portlandpress.com |

| Diabetic Nephropathy (DN) | Streptozotocin-induced diabetic rats/mice | Catalpol (for context) | Decreased fasting blood glucose, serum creatinine, and blood urea nitrogen. frontiersin.org |

| IgA Nephropathy | Induced IgAN Mouse/Rat Models | Tripterygium Glycosides / Celastrol | Reduced glomerular cell proliferation and markers of kidney injury. frontiersin.orgnih.gov |

Advanced Analytical Methodologies in Research

Mass Spectrometry-Based Quantification in Complex Research Matrices.researchgate.netrsc.org

Mass spectrometry (MS) is a cornerstone technique for the detection and quantification of organic molecules due to its exceptional sensitivity and selectivity. rsc.org When coupled with chromatographic separation, it provides a powerful tool for analyzing triptonoditerpenic acid in complex samples. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for quantifying non-volatile compounds like this compound in various matrices. researchgate.net The development of a robust LC-MS method is a meticulous process aimed at achieving high accuracy, precision, and sensitivity. nih.govnih.gov

The process begins with method development, where the optimal conditions for chromatographic separation and mass spectrometric detection are established. europa.eu For this compound, this typically involves reversed-phase liquid chromatography (RPLC) due to its moderately polar nature. plos.org A C18 or C8 column is often employed for separation. nih.govplos.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve ionization efficiency and peak shape. pharmanueva.com Detection is commonly performed using an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds, coupled to a mass spectrometer like a triple quadrupole (QqQ) for targeted quantification via Multiple Reaction Monitoring (MRM). pharmanueva.com

Once developed, the method must undergo rigorous validation to ensure its performance is reliable and suitable for its intended purpose, often following guidelines such as the ICH M10. europa.eu Validation assesses several key parameters:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Accuracy: The closeness of the measured value to the true concentration, often expressed as a percentage of relative error (%RE). researchgate.net

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV) for intra-day and inter-day analyses. researchgate.netnih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). nih.govcigb.edu.cu

Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix. researchgate.net

A successful validation demonstrates that the analytical method is accurate, reliable, and reproducible for the routine analysis of this compound.

Table 1: Typical Parameters for LC-MS Method Development for this compound

| Parameter | Typical Condition/Setting | Rationale/Details |

|---|---|---|

| Chromatography Mode | Reversed-Phase Liquid Chromatography (RPLC) | Suitable for moderately polar to nonpolar compounds. |

| Stationary Phase (Column) | C18 or C8 (e.g., 2.1 mm x 100 mm, 2.7 µm) | Provides good retention and separation for diterpenoids. nih.govplos.org |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | Allows for the separation of a wide range of compounds. |

| Mobile Phase Additive | 0.1% Formic Acid | Improves peak shape and enhances ionization efficiency in ESI. pharmanueva.com |

| Ionization Source | Electrospray Ionization (ESI) | Standard for non-volatile, polar to moderately polar analytes. |

| Ionization Mode | Negative Ion Mode | Favored for acidic compounds due to the deprotonation of the carboxylic acid group. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | QqQ is the gold standard for quantitative analysis using MRM. wiley.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. resolvemass.ca this compound, being a polar and non-volatile molecule, cannot be directly analyzed by GC. sigmaaldrich.com Therefore, a crucial prerequisite for its analysis via GC-MS is a chemical derivatization step to convert it into a volatile and thermally stable derivative. sigmaaldrich.comsemanticscholar.org

Derivatization involves replacing the active hydrogens in the polar functional groups (specifically the carboxylic acid and hydroxyl groups of this compound) with nonpolar moieties. sigmaaldrich.com Common derivatization techniques applicable to acidic compounds include:

Silylation: This is a widely used method where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Alkylation (e.g., Methylation): This process converts carboxylic acids into their corresponding methyl esters, which are more volatile.

Following derivatization, the sample is injected into the GC system, where the volatile derivatives are separated based on their boiling points and interaction with the capillary column's stationary phase. ekb.eg The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. ekb.eg The resulting mass spectrum provides a characteristic fragmentation pattern that acts as a "fingerprint" for compound identification, while the chromatographic peak area allows for quantification. semanticscholar.org

Table 2: Common Derivatization Approaches for GC-MS Analysis of Acidic Compounds

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA or MTBSTFA | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) ether/ester | Common, effective for -OH and -COOH groups. TBDMS derivatives offer higher stability. sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl ester | Produces stable derivatives with good chromatographic properties. |

| Alkylation/Esterification | BF₃/Methanol or Diazomethane | Methyl ester | Specific for converting carboxylic acids to esters, increasing volatility. |

Hyphenated Techniques for Comprehensive Profiling

To gain a more complete understanding of this compound within a complex system, techniques that provide broader chemical information are employed.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a key analytical tool for untargeted metabolomics. plos.org This approach aims to capture and measure as many metabolites as possible in a biological sample to provide a comprehensive snapshot of the metabolome. nih.gov Unlike targeted MS, which looks for specific known compounds, untargeted metabolomics is an exploratory strategy used to identify novel biomarkers or understand systemic biochemical perturbations. nih.govresearchgate.net

In the context of this compound research, LC-HRMS can be used to:

Identify this compound and its related metabolites in a complex biological matrix without prior knowledge of their exact structures.

Profile global metabolic changes in a biological system in response to the presence of this compound. researchgate.net

Differentiate between treated and control groups based on their distinct metabolic fingerprints. researchgate.net

The workflow involves separating metabolites using chromatography (often combining both RPLC and HILIC to cover a wider polarity range) followed by detection with an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. plos.org These instruments provide highly accurate mass measurements (typically with an error < 5 ppm), which allows for the confident determination of the elemental formula of an unknown compound. animbiosci.org Subsequent data analysis involves complex statistical methods to identify features that are significantly different between sample groups. animbiosci.orgresearchgate.net

While MS provides excellent sensitivity and information on molecular weight and formula, it can be limited in its ability to distinguish between isomers (compounds with the same formula but different structures). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation. semanticscholar.orgsumitomo-chem.co.jp

The hyphenation of LC with NMR (LC-NMR) combines the powerful separation capabilities of LC with the superior structural information from NMR. semanticscholar.orgnumberanalytics.com This allows for the structural confirmation of compounds directly within a complex mixture, such as a plant extract or biological fluid, often eliminating the need for tedious and time-consuming isolation of each component. semanticscholar.orgsumitomo-chem.co.jp

LC-NMR can be operated in several modes:

On-flow mode: NMR spectra are acquired continuously as the chromatographic peaks elute. nih.gov

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR detection cell, allowing for longer acquisition times and the collection of more detailed 1D and 2D NMR data (e.g., COSY, HSQC), which is crucial for full structural assignment. nih.gov

Loop-storage mode: Peaks of interest are collected in storage loops after the LC separation for subsequent, offline NMR analysis. nih.gov

For a compound like this compound, LC-NMR is invaluable for confirming its structure and for identifying the precise structures of its metabolites, providing data that is highly complementary to LC-MS. wiley.com

Bioanalytical Method Development for Quantitative Analysis in Biological Samples.resolvemass.cachromatographyonline.com

The quantitative analysis of this compound in biological samples (e.g., plasma, serum, urine) is fundamental for pharmacokinetic, toxicokinetic, and metabolomic studies. researchgate.net Bioanalytical method development is the process of creating and validating a procedure to accurately and precisely measure the concentration of an analyte in a biological matrix. resolvemass.cachromatographyonline.com This process is highly regulated and must demonstrate that the method is suitable for its intended purpose. europa.eu

The development process involves optimizing sample preparation, chromatographic separation, and detection. europa.eu Sample preparation is a critical step designed to remove interfering substances, such as proteins and lipids, from the biological matrix. cigb.edu.cu Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). cigb.edu.cu

Following development, the method undergoes a comprehensive validation according to strict regulatory guidelines. europa.eu The validation ensures the reliability of the data generated from the analysis of study samples. europa.eu

Table 3: Key Validation Parameters for a Bioanalytical Method (based on ICH M10 Guideline)

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to measure the analyte without interference from matrix components. researchgate.net | No significant interfering peaks at the analyte's retention time in blank matrix samples. |

| Calibration Curve | Relationship between instrument response and known analyte concentrations. researchgate.net | Correlation coefficient (r²) ≥ 0.99; standards should be within ±15% of nominal (±20% at LLOQ). nih.gov |

| Accuracy & Precision | Closeness to true value (%RE) and repeatability (%CV) at multiple concentrations (LQC, MQC, HQC). researchgate.net | Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ). nih.gov |

| Recovery | Efficiency of the extraction process from the biological matrix. europa.eu | Should be consistent, precise, and reproducible. |

| Matrix Effect | Suppression or enhancement of ionization by matrix components. researchgate.net | Assessed to ensure it does not compromise accuracy and precision. nih.gov |

| Stability | Analyte stability during sample handling and storage (bench-top, freeze-thaw, long-term). cigb.edu.cu | Concentration deviation should be within ±15% of the baseline value. |

| Dilution Integrity | Ensures samples with concentrations above the ULOQ can be diluted and accurately measured. researchgate.net | Accuracy and precision must meet acceptance criteria after dilution. |

Sample Preparation Strategies for Optimal Extraction and Cleanup

Effective sample preparation is a critical first step to isolate this compound from complex sample matrices, remove interfering substances, and concentrate the analyte for sensitive detection. opentrons.comucd.ielibretexts.org Common strategies involve extraction from the source material, followed by various cleanup techniques.

Extraction Techniques:

The initial step in sample preparation is the extraction of this compound from the sample matrix, which is often plant material. ijpsonline.comnih.gov

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances solvent penetration, leading to efficient extraction. hielscher.com UAE is valued for achieving high extraction yields in a shorter time compared to traditional methods. hielscher.combiozoojournals.ro The choice of solvent is crucial; for instance, studies on other terpenoids have shown that methanol can be a highly effective solvent in UAE for extracting bioactive compounds. nih.govplos.org

Solvent Extraction: This conventional method involves soaking the sample material in a suitable organic solvent. For diterpenoid acids, solvents like ethyl acetate (B1210297) have been used to extract the compounds from the initial liquid extract. google.com The process often requires subsequent steps to remove the solvent and concentrate the extract. organomation.com

Cleanup Methodologies:

Following extraction, cleanup steps are essential to remove co-extracted impurities such as lipids, pigments, and other compounds that can interfere with chromatographic analysis and mass spectrometric detection. ucd.ieorganomation.commdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. libretexts.orgscioninstruments.com It involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. opentrons.comscioninstruments.com For acidic compounds like this compound, an ion-exchange SPE sorbent can be particularly effective. nih.govchromatographyonline.com The general steps of SPE include cartridge conditioning, sample loading, washing, and elution. opentrons.com

Liquid-Liquid Extraction (LLE): LLE is another common method for purifying samples by partitioning the analyte between two immiscible liquid phases. This technique can be used to separate the analyte from interfering substances based on their differential solubility in the two phases.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that separates molecules based on their size. It is effective for removing high-molecular-weight interferences, such as lipids and polymers, from the sample extract, which is particularly useful in the analysis of environmental and biological samples. organomation.com

Sample Pre-treatment for Biological Samples:

When analyzing biological samples like plasma or urine, specific pre-treatment steps are necessary to remove proteins and other macromolecules that can interfere with the analysis. nih.govgoogle.com

Protein Precipitation: This method involves adding a precipitating agent, such as acetonitrile or methanol, to the biological sample to denature and aggregate proteins. opentrons.com The precipitated proteins are then removed by centrifugation, leaving the analyte in the supernatant. nih.gov

Filtration: After extraction and cleanup, samples are often filtered to remove any remaining particulate matter that could block the chromatographic column. restek.com

| Technique | Principle | Application for this compound Analysis | Key Advantages |

|---|---|---|---|

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. hielscher.com | Efficient extraction from plant material (Tripterygium wilfordii). hielscher.combiozoojournals.ro | High extraction efficiency, reduced extraction time. hielscher.com |

| Solid-Phase Extraction (SPE) | Separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent. libretexts.orgscioninstruments.com | Cleanup of extracts to remove interfering substances. scioninstruments.comnih.gov Ion-exchange SPE is suitable for acidic compounds. chromatographyonline.com | High selectivity, reduced solvent consumption compared to LLE. scioninstruments.com |

| Protein Precipitation | Removes proteins from biological samples by adding a precipitating agent. opentrons.com | Essential for analyzing biological fluids like plasma or urine. nih.gov | Simple and effective for removing protein interference. opentrons.com |

| Gel Permeation Chromatography (GPC) | Separates molecules based on size in solution. organomation.com | Removal of high-molecular-weight impurities like lipids. organomation.com | Effective for complex matrices. organomation.com |

Future Perspectives and Research Gaps

Exploration of Novel Molecular Targets and Pathways for Therapeutic Intervention

The therapeutic potential of Triptonoditerpenic acid, a diterpenoid compound isolated from the medicinal plant Tripterygium wilfordii Hook. F, is a subject of ongoing research. While its anti-inflammatory and anti-tumor effects are recognized, a complete understanding of its molecular interactions remains to be fully elucidated. nih.govresearchgate.net Future investigations are geared towards identifying novel molecular targets and signaling pathways to broaden its therapeutic applications.

Network pharmacology and molecular docking studies have been instrumental in predicting potential targets. These computational approaches have identified that compounds from Tripterygium wilfordii, including this compound, may interact with a multitude of biological targets and pathways. nih.govclinicsinoncology.comnih.gov For instance, in the context of rheumatoid arthritis, network analyses have predicted that active components of Tripterygium wilfordii could influence pathways such as the TNF signaling pathway. nih.gov Similarly, in studies related to castration-resistant prostate cancer, the p53 and PI3K-Akt signaling pathways have been identified as potential mediators of the therapeutic effects of compounds from this plant. clinicsinoncology.com

Further research is needed to experimentally validate these predicted targets and to explore other potential mechanisms. The complexity of the biological systems necessitates a multi-faceted approach, combining computational predictions with rigorous experimental verification to uncover the full spectrum of molecular interactions of this compound. This will be crucial for developing targeted therapeutic strategies for a range of diseases.

Development of Sustainable and Scalable Production Methods through Synthetic Biology

The limited availability of this compound from its natural source, Tripterygium wilfordii, presents a significant hurdle for its extensive research and potential clinical application. rsc.org The plant-based extraction is often inefficient and not easily scalable. rsc.org Therefore, the development of sustainable and scalable production methods is a critical area of future research. Synthetic biology offers a promising avenue to address this challenge. rsc.orgnih.gov

Metabolic engineering of microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), provides a potential platform for the heterologous production of this compound. rsc.orgiuk-business-connect.org.uk This approach involves the reconstruction of the compound's biosynthetic pathway in a microbial host. nih.gov The process typically includes:

Pathway Elucidation: Identifying and characterizing the specific enzymes involved in the biosynthesis of this compound in Tripterygium wilfordii.

Host Engineering: Introducing the genes encoding these biosynthetic enzymes into a suitable microbial chassis. nih.gov

Optimization: Fine-tuning the metabolic pathways of the host organism to enhance the production yield of the target compound. rsc.org

This synthetic biology approach not only offers the potential for a more sustainable and scalable production process but also provides opportunities to generate novel derivatives of this compound with potentially improved therapeutic properties. iuk-business-connect.org.uk

Rational Design of Analogs with Improved Efficacy and Specificity for Preclinical Development

While this compound has shown promising biological activities, the rational design of analogs with enhanced efficacy and target specificity is a key focus for its preclinical development. This approach aims to optimize the therapeutic properties of the parent compound while potentially reducing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects. This knowledge can then be used to guide the design of new derivatives with improved pharmacological profiles.

Computational modeling and molecular docking techniques can further aid in the rational design process. These methods allow for the in-silico prediction of the binding affinity and interaction of designed analogs with their molecular targets. dovepress.com This can help to prioritize the synthesis of the most promising candidates for further experimental evaluation. The development of such analogs is crucial for advancing this compound from a promising natural product to a potential clinical therapeutic.

Application of Omics Technologies (Proteomics, Transcriptomics) for Comprehensive Mechanistic Insight

To gain a deeper and more comprehensive understanding of the mechanisms of action of this compound, the application of "omics" technologies is indispensable. humanspecificresearch.orgnih.gov These high-throughput approaches, including proteomics and transcriptomics, allow for a global analysis of the molecular changes within a biological system in response to the compound. frontiersin.org

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how this compound alters gene expression patterns. illumina.comnih.govfrontiersin.org Techniques like RNA-sequencing (RNA-Seq) can identify which genes are up- or down-regulated, providing insights into the cellular pathways affected by the compound. frontiersin.orgnih.gov

Proteomics , the large-scale study of proteins, complements transcriptomics by providing a direct measure of the changes in protein levels and their post-translational modifications. cuni.czwikipedia.org Mass spectrometry-based proteomics can identify the specific proteins whose expression or modification state is altered by this compound, offering crucial information about its molecular targets and the signaling cascades it modulates. mdpi.comwistar.org

By integrating data from both transcriptomics and proteomics, researchers can construct a more complete picture of the biological networks perturbed by this compound. This multi-omics approach is essential for a thorough mechanistic understanding that can guide its future therapeutic development. frontiersin.orgmdpi.com

Q & A

Q. What in vitro assays are commonly used to assess the cytotoxicity of Triptonoditerpenic acid, and how are IC50 values interpreted?

Cytotoxicity is typically evaluated using assays like MTT, CCK-8, or trypan blue exclusion. These assays measure cell viability after exposure to the compound. IC50 values (e.g., 29.74 μM against Hep3B cells) reflect the concentration required to inhibit 50% of cell growth, but results vary depending on cell line selection, incubation time, and assay protocols .

Q. Which cell lines are most frequently used to study this compound’s anticancer activity?

HepG2 (liver cancer), Hep3B (hepatocellular carcinoma), and Bcap37 (breast cancer) are common models. These lines were selected due to their sensitivity to diterpenoids and relevance to cancer pathways .

Q. What analytical techniques are used to confirm the purity and structural integrity of this compound in experimental setups?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity verification. For batch consistency, additional analyses (e.g., peptide content, solubility tests) may be required for sensitive assays .

Q. How is the stability of this compound assessed under physiological conditions?

Stability studies involve incubating the compound in buffers mimicking physiological pH (e.g., 7.4) or serum, followed by HPLC or LC-MS/MS to quantify degradation products. Temperature and light exposure are also controlled to prevent artifactual results .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies often arise from differences in cell culture conditions (e.g., serum concentration, passage number), assay duration, or solvent effects (e.g., DMSO concentration). A meta-analysis comparing protocols and normalizing data to internal controls is recommended .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action beyond cytotoxicity assays?

Transcriptomics (RNA-seq), proteomics, and molecular docking can identify target pathways (e.g., apoptosis, oxidative stress). Combining these with siRNA knockdown or CRISPR-Cas9 gene editing validates candidate targets .

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and how is this mitigated?

Variations in salt content, impurities, or solubility between batches may alter bioactivity. Requesting additional quality control (e.g., peptide content analysis, TFA removal) ensures consistency, particularly for long-term or multi-institutional studies .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Rodent models (e.g., xenograft mice) are standard for pharmacokinetic profiling. Dosing regimens should account for bioavailability limitations, and tissue-specific toxicity should be assessed via histopathology and serum biomarkers .

Q. How can researchers design studies to investigate synergistic effects between this compound and other anticancer agents?

Combination index (CI) analysis using the Chou-Talalay method quantifies synergism. Dose-response matrices and isobolograms are generated to identify optimal ratios, followed by mechanistic studies (e.g., Western blotting for apoptosis markers) .

Q. What computational approaches are used to predict this compound’s molecular targets and off-target effects?

Pharmacophore modeling, molecular dynamics simulations, and databases like the Comparative Toxicogenomics Database (CTD) predict interactions with proteins or pathways. Experimental validation via kinase profiling or binding assays is critical to minimize false positives .

Methodological Considerations

- Data Contradiction Analysis : Compare results with literature by aligning experimental parameters (e.g., cell density, exposure time) and using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

- Ethical and Reproducibility Standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document raw data, analysis code, and material sources to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.